![molecular formula C18H17NO3 B2748392 8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one CAS No. 303121-90-6](/img/structure/B2748392.png)
8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(Dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science
Mécanisme D'action
Target of Action
The compound 8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one belongs to the family of 8-Hydroxyquinolines (8HQs), which are known to be metal-binding compounds . These compounds have been used or tested for use in numerous medicinal applications, including treatments for bacterial infection, Alzheimer’s disease, and cancer .
Mode of Action
The mode of action of this compound involves its interaction with metal ions, particularly copper and zinc . Unlike chelation mechanisms that cause metal depletion, these drugs cause cellular accumulation of these ions . This unique interaction with metal ions is a key aspect of their mode of action .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its interaction with metal ions. The compound acts as an ionophore for copper and zinc ions, leading to their cellular accumulation . This can affect various biochemical pathways, particularly those involving these metal ions.
Pharmacokinetics
Similar compounds in the 8hq family have been found to have poor pharmacokinetic profiles due to the presence of a catechol group
Result of Action
The result of the compound’s action is primarily observed at the cellular level. The accumulation of copper and zinc ions in the cell can lead to various cellular effects . For instance, in studies of their anti-cancer properties, similar compounds have been proposed to elicit toxic intracellular copper accumulation and to trigger apoptotic cancer cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of copper in the environment can lead to increased intracellular copper and significant cytotoxicity compared with treatments involving the compound alone
Analyse Biochimique
Biochemical Properties
It is known that this compound has the ability to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromone core, followed by functionalization at specific positions.
Synthesis of Chromone Core: The chromone core can be synthesized via the condensation of salicylaldehyde with phenylacetic acid in the presence of a base such as sodium hydroxide. This reaction forms 4-phenyl-2H-chromen-2-one.
Functionalization: The hydroxyl group at the 7-position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Dimethylamino Group Introduction: The dimethylamino group can be introduced via a Mannich reaction, where formaldehyde and dimethylamine are reacted with the chromone core to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The chromone core can be reduced to form dihydrochromones using reducing agents like sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of 7-keto-4-phenyl-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-4-phenyl-2H-dihydrochromen-2-one.
Substitution: Formation of various substituted chromones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Chromones are known for their anti-inflammatory, antioxidant, and antimicrobial properties, and this compound is no exception. It is investigated for its potential to inhibit specific enzymes or pathways involved in disease processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its chromone core can be incorporated into polymers or other materials to impart unique optical or electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-4-phenyl-2H-chromen-2-one: Lacks the dimethylamino group, which may reduce its bioactivity.
8-Methyl-7-hydroxy-4-phenyl-2H-chromen-2-one: The methyl group at the 8-position can alter its chemical reactivity and biological activity.
7-Hydroxy-4-phenyl-2H-chromen-2-one: Similar core structure but different functional groups, leading to different properties and applications.
Uniqueness
8-[(Dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one is unique due to the presence of the dimethylamino group, which can enhance its solubility and reactivity. This functional group also allows for further chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-19(2)11-15-16(20)9-8-13-14(10-17(21)22-18(13)15)12-6-4-3-5-7-12/h3-10,20H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEPVOKMHZTBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]indolizine](/img/structure/B2748309.png)
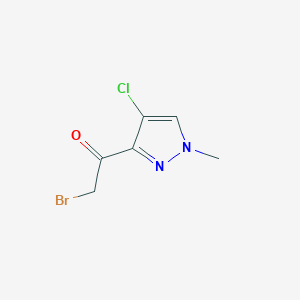
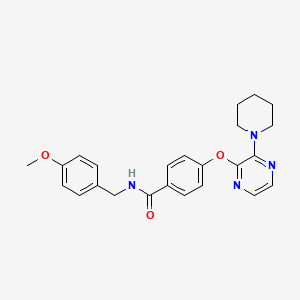
![6-(2-Methoxyphenyl)-2-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2748319.png)
![N~1~-[4-(dimethylamino)phenyl]-beta-alaninamide](/img/structure/B2748320.png)
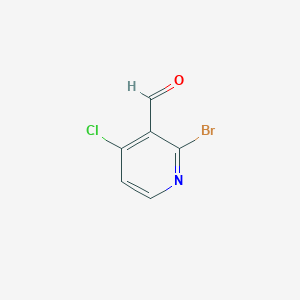

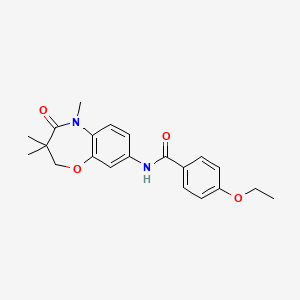
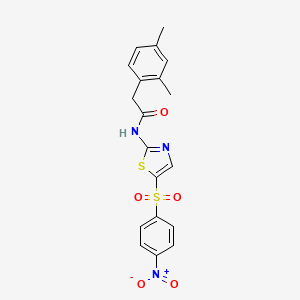
![5-((3,4-dimethoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748326.png)
![2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2748327.png)
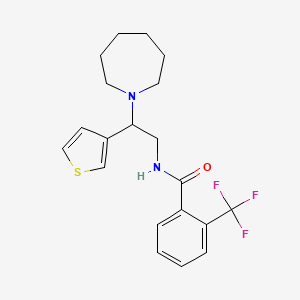
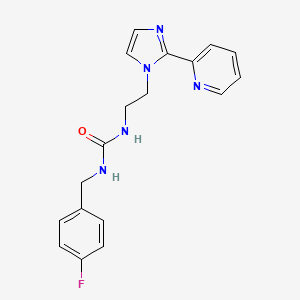
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2748331.png)
